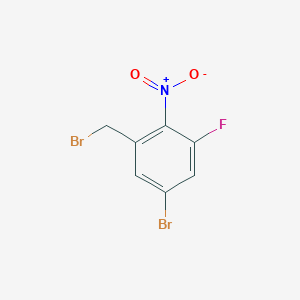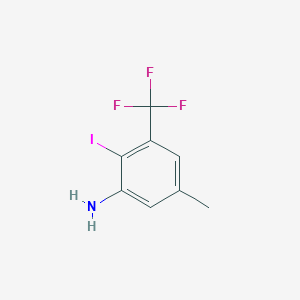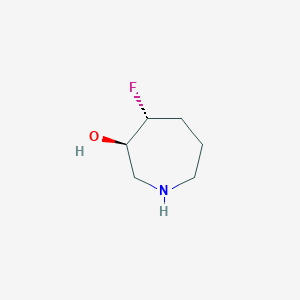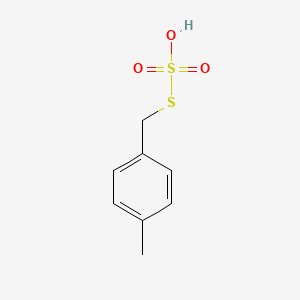
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-dichloro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichloro-5-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2,4-dichloro-5-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
- 2,4-Dichloro-5-methoxyphenylboronic acid
- 2,4-Dichloro-5-methoxyphenylacetic acid
Uniqueness
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
2-(2,4-dichloro-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-4-6(2-3-12)7(10)5-8(9)11/h4-5H,2H2,1H3 |
InChI 键 |
NSAXZDUIOVGMHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CC#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)







![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

